
1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of two 3-chlorophenyl groups attached to a triazine ring, which is further substituted with two keto groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 3-chlorobenzonitrile with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the triazine ring and the subsequent substitution with the 3-chlorophenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring and the keto groups can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with amines or other nucleophiles to form condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl rings, while oxidation and reduction can lead to various triazine derivatives with altered functional groups.
科学的研究の応用
1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The triazine ring and the chlorophenyl groups can interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but lacks the chlorine substituents on the phenyl rings.
1,3-Bis(4-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with chlorine substituents at the 4 positions of the phenyl rings.
1,3-Bis(3-bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with bromine substituents instead of chlorine.
Uniqueness
1,3-Bis(3-chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of chlorine atoms at the 3 positions of the phenyl rings, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other triazine derivatives.
特性
CAS番号 |
63305-41-9 |
|---|---|
分子式 |
C15H9Cl2N3O2 |
分子量 |
334.2 g/mol |
IUPAC名 |
1,3-bis(3-chlorophenyl)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-3-1-5-12(7-10)19-9-18-14(21)20(15(19)22)13-6-2-4-11(17)8-13/h1-9H |
InChIキー |
SUOQUSODKMBDOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



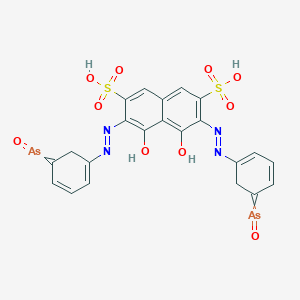
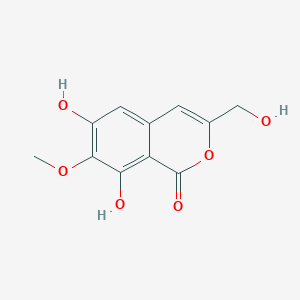
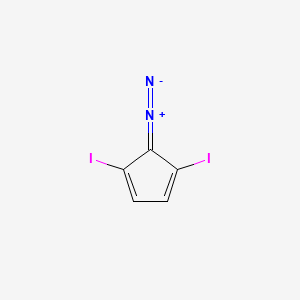
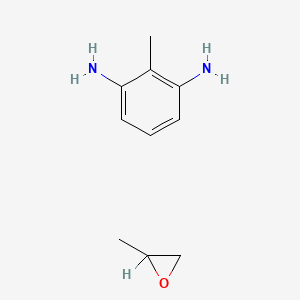
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

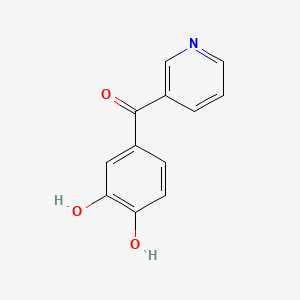
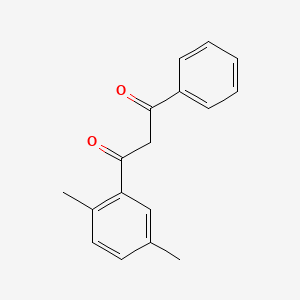
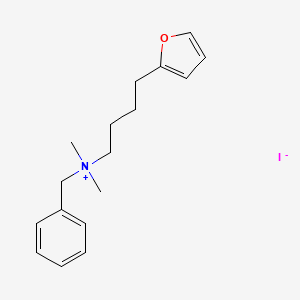
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
